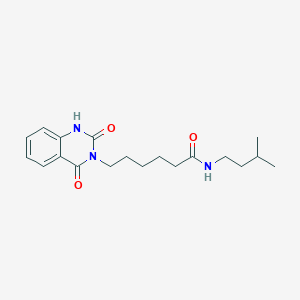
6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)hexanamide is a useful research compound. Its molecular formula is C19H27N3O3 and its molecular weight is 345.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)hexanamide is a synthetic compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound based on available research findings.
Chemical Structure
The IUPAC name of the compound is 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide. Its molecular structure is characterized by a quinazoline core with various substituents that influence its biological activity.
The mechanism of action of this compound involves interactions with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could modulate the activity of receptors linked to various physiological processes.
- Cellular Signaling Interference : The compound may disrupt normal cellular signaling pathways, leading to altered cell behavior.
Antimicrobial Activity
Research has indicated that compounds within the quinazolinone family exhibit antimicrobial properties. Preliminary studies suggest that this compound may demonstrate effectiveness against various bacterial strains and fungi.
Anticancer Potential
Quinazolinones have been extensively studied for their anticancer properties. The specific compound under consideration has shown promise in inhibiting cancer cell proliferation in vitro. For instance:
- In vitro Studies : Cell lines treated with the compound displayed reduced viability and increased apoptosis rates compared to untreated controls.
- Mechanistic Insights : Studies suggest that the compound may induce cell cycle arrest and activate apoptotic pathways through the modulation of key regulatory proteins.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Data Summary Table
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against various bacterial strains; further studies required for specificity. |
| Anticancer | Induces apoptosis in cancer cell lines; potential for use in cancer therapy. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; promising for inflammatory disease treatment. |
Propiedades
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(2)11-12-20-17(23)10-4-3-7-13-22-18(24)15-8-5-6-9-16(15)21-19(22)25/h5-6,8-9,14H,3-4,7,10-13H2,1-2H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJGLLWUAJTQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














